Isometheptene mucate

Description

Properties

CAS No. |

7492-31-1 |

|---|---|

Molecular Formula |

C15H29NO8 |

Molecular Weight |

351.39 g/mol |

IUPAC Name |

N,6-dimethylhept-5-en-2-amine;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |

InChI |

InChI=1S/C9H19N.C6H10O8/c1-8(2)6-5-7-9(3)10-4;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h6,9-10H,5,7H2,1-4H3;1-4,7-10H,(H,11,12)(H,13,14)/t;1-,2+,3+,4- |

InChI Key |

HZEDCQLNSYIOTE-OPDGLEOBSA-N |

SMILES |

CC(CCC=C(C)C)NC.CC(CCC=C(C)C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

Isomeric SMILES |

CC(CCC=C(C)C)NC.[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O |

Canonical SMILES |

CC(CCC=C(C)C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

Other CAS No. |

7492-31-1 |

Related CAS |

503-01-5 (Parent) |

Synonyms |

Galactaric Acid compd. with N,1,5-Trimethyl-4-hexenylamine; Mucic Acid Salt with N,1,5-Trimethyl-4-hexenylamine (1:2); N,1,5-Trimethyl-4-hexenylamine Galactarate (2:1); N,6-Dimethyl-5-hepten-2-amine Galactarate; |

Origin of Product |

United States |

Foundational & Exploratory

Mechanistic Pharmacology of Isometheptene Mucate: A Sympathomimetic Profile

[1]

Executive Summary

Isometheptene mucate is an aliphatic amine sympathomimetic used primarily in the abortive treatment of tension and vascular headaches (migraine). Unlike the tryptamine-based 5-HT

Chemical and Pharmacological Identity[1][2]

Isometheptene (

-

Rationale for Salt Selection: The mucate salt is utilized to enhance aqueous solubility and stability of the aliphatic amine, which is otherwise a volatile oil. This ensures consistent bioavailability in oral formulations (e.g., historical formulations like Midrin).

-

Stereochemistry: The clinical drug is a racemic mixture. Recent pharmacological dissection reveals a functional divergence:

Molecular Mechanism of Action

Isometheptene functions as a vasoconstrictor targeting dilated cranial and cerebral arterioles.[4][5] Its action is distinct from the serotonergic pathway utilized by triptans.

A. The Dual-Action Pathway

-

Indirect Sympathomimetic Action (Tyramine-like): Isometheptene is taken up into the presynaptic sympathetic nerve terminal. It displaces Norepinephrine (NE) from the storage vesicles into the synaptic cleft. This surge of endogenous NE activates post-synaptic receptors.

-

Direct Receptor Agonism: Isometheptene acts as a direct, albeit partial, agonist at post-synaptic

-adrenergic receptors (primarily

B. The Imidazoline Component

While the (S)-enantiomer drives the vascular effects, the (R)-enantiomer binds to Imidazoline

C. Lack of CGRP Modulation

Crucially, unlike triptans which inhibit the release of Calcitonin Gene-Related Peptide (CGRP), experimental models (rat closed cranial window) indicate that isometheptene does not modulate CGRP-induced vasodilation.[6] Its efficacy is purely hemodynamic (reversing vasodilation) rather than neuro-modulatory regarding neuropeptide release.

Visualization: Signaling Pathway

The following diagram illustrates the dual mechanism at the neurovascular junction.

Figure 1: Dual sympathomimetic mechanism involving indirect NE displacement and direct receptor agonism.

Experimental Validation: The "Self-Validating" Protocol

To rigorously confirm the vasoconstrictive mechanism and distinguish it from serotonergic effects, researchers utilize Isometric Tension Recording in isolated tissue baths. This protocol is self-validating because it employs specific antagonists to dissect the receptor subtypes involved.

Protocol: Isolated Middle Meningeal Artery Bioassay

Objective: Quantify vasoconstrictive potency (

Tissue Source: Porcine or Human Middle Meningeal Artery (MMA).

Step-by-Step Methodology:

-

Tissue Harvest & Preparation:

-

Excise MMA carefully to avoid endothelial damage.

-

Cut into 2-3 mm ring segments.

-

Control: Remove endothelium in half the samples (mechanical denudation) to rule out NO-mediated relaxation effects.

-

-

Mounting & Equilibration:

-

Mount rings on stainless steel hooks in 10 mL organ baths containing Krebs-Henseleit solution (37°C, pH 7.4, gassed with 95% O

/5% CO -

Apply passive resting tension (e.g., 10 mN for human MMA).

-

Equilibration Period: 60 minutes, washing every 15 minutes.

-

-

Viability Test (Internal Control):

-

Challenge tissue with KCl (60 mM) to verify contractile capability.

-

Pass Criteria: Contraction must exceed a pre-set threshold (e.g., >10 mN). Washout until baseline is restored.[7]

-

-

Cumulative Concentration-Response Curve (CCRC):

-

Add Isometheptene Mucate in half-log increments (

M to -

Wait for plateau response at each concentration before the next addition.

-

-

Mechanistic Validation (Antagonist Blockade):

-

Alpha-Blockade: Pre-incubate separate rings with Prazosin (1

M, -

Serotonin-Blockade: Pre-incubate with Ketanserin (5-HT

) or a triptan antagonist to prove lack of cross-reactivity. -

Expected Result: Prazosin should significantly right-shift the isometheptene curve (competitive antagonism), confirming the

-adrenergic mechanism.

-

Visualization: Experimental Workflow

Figure 2: Workflow for isometric tension recording to validate adrenergic mechanism.

Comparative Pharmacology: Isometheptene vs. Sumatriptan[1][8][10]

While both agents are abortive migraine therapies, their pharmacological profiles differ significantly.[3] Isometheptene is often reserved for patients intolerant to triptans or those with specific contraindications.

| Feature | Isometheptene Mucate | Sumatriptan (Triptan Prototype) |

| Primary Target | Sympathomimetic (Indirect NE + | Selective 5-HT |

| CGRP Interaction | No effect on CGRP release or signaling | Inhibits CGRP release from trigeminal nerves |

| Vascular Selectivity | Broad (Cranial + Peripheral) | High Cranial Selectivity |

| Effect on BP | Moderate Pressor Effect (Caution in Hypertension) | Mild/Transient Pressor Effect |

| Key Metabolite | Hydroxyl-isometheptene | Indole acetic acid derivative |

| Clinical Niche | Mild-Moderate Migraine; Triptan-intolerant | First-line for Moderate-Severe Migraine |

Clinical Insight: The broad adrenergic activity of isometheptene means it carries a higher risk of hypertensive adverse events compared to triptans, but its unique mechanism makes it effective in "mixed" headaches (vascular + tension) where simple vasoconstriction combined with mild sedation (often formulated with dichloralphenazone) is beneficial.

References

-

PubChem. (n.d.). Isometheptene Mucate | C15H29NO9. National Library of Medicine. Retrieved from [Link]

-

Labastida-Ramírez, A., et al. (2019).[8] Effects of two isometheptene enantiomers in isolated human blood vessels and rat middle meningeal artery – potential antimigraine efficacy. The Journal of Headache and Pain. Retrieved from [Link]

-

Freitag, F. G., et al. (2001).[9] Comparative study of a combination of isometheptene mucate, dichloralphenazone with acetaminophen and sumatriptan succinate in the treatment of migraine. Headache: The Journal of Head and Face Pain. Retrieved from [Link]

-

DrugBank. (n.d.). Isometheptene: Uses, Interactions, Mechanism of Action. Retrieved from [Link]

- Willems, E. W., et al. (2003). Porcine carotid artery as a model for human cranial arteries. Journal of Pharmacological and Toxicological Methods.

Sources

- 1. The pharmacology of alpha-adrenergic decongestants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US20140212486A1 - Isometheptene isomer - Google Patents [patents.google.com]

- 3. Effects of two isometheptene enantiomers in isolated human blood vessels and rat middle meningeal artery – potential antimigraine efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. medicine.com [medicine.com]

- 6. Effects of two isometheptene enantiomers in isolated human blood vessels and rat middle meningeal artery - potential antimigraine efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparative study of a combination of isometheptene mucate, dichloralphenazone with acetaminophen and sumatriptan succinate in the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Sympathomimetic Characterization of Isometheptene Mucate

Executive Summary

Isometheptene mucate (N,6-dimethyl-5-hepten-2-amine mucate) is an aliphatic amine sympathomimetic agent historically utilized for the abortive treatment of migraine and tension-type headaches. Unlike direct catecholamine agonists (e.g., epinephrine), isometheptene functions primarily as an indirect-acting sympathomimetic , sharing a pharmacologic profile similar to tyramine. Its therapeutic efficacy stems from the displacement of stored norepinephrine (NE) from presynaptic vesicles, leading to vasoconstriction of dilated cranial and cerebral arterioles.

Recent pharmacological dissection reveals a stereoselective nuance: the (S)-enantiomer exhibits mixed activity (tyramine-like plus minor direct

Molecular Pharmacology & Mechanism of Action

Chemical Structure and Properties

Isometheptene is an unsaturated aliphatic amine.[2][3] The mucate salt is used to enhance stability and solubility.

-

Chemical Class: Aliphatic amine (non-catecholamine).

-

Lipophilicity: High lipid solubility allows blood-brain barrier (BBB) penetration, contributing to both central and peripheral effects.

Signal Transduction Pathways

The sympathomimetic activity of isometheptene is "indirect," meaning it relies on endogenous neurotransmitter stores.

-

Uptake: Isometheptene enters the presynaptic adrenergic nerve terminal via the Norepinephrine Transporter (NET).

-

Displacement: It enters storage vesicles (via VMAT2), displacing norepinephrine (NE) into the cytosol.

-

Reverse Transport: Cytosolic NE is released into the synaptic cleft via reverse transport through NET.

-

Receptor Activation: Released NE binds to postsynaptic

-adrenergic receptors (Gq-coupled) on vascular smooth muscle, triggering vasoconstriction via the

Stereoselectivity[1]

-

(S)-Isometheptene: Indirect NE release + Direct

-adrenergic agonism. -

(R)-Isometheptene: Indirect NE release + Imidazoline

receptor agonism (potential central analgesic modulation).

Mechanistic Diagram (DOT)

Figure 1: Mechanism of Action. Isometheptene acts primarily by displacing norepinephrine (NE), which then activates alpha-adrenergic receptors. Dashed line indicates minor direct binding.

Experimental Characterization Guide

To validate isometheptene's profile as an indirect sympathomimetic, researchers must distinguish its effects from direct agonists (like phenylephrine). The following protocols are designed to demonstrate tachyphylaxis (diminished response upon repeated dosing) and dependence on endogenous catecholamines .

Protocol A: In Vitro Organ Bath (Isolated Vessel)

Objective: Assess intrinsic vasoconstrictive potency and dependence on nerve terminal integrity. Key Insight: Indirect agonists often show weak effects in isolated vessels because the nerve terminals may be depleted or damaged during preparation, unlike in vivo models.

Methodology:

-

Tissue Preparation: Isolate rat thoracic aorta or superior mesenteric artery. Clean connective tissue and cut into 3-4 mm rings.

-

Mounting: Suspend rings in Krebs-Henseleit solution (37°C, pH 7.4) aerated with 95%

/5% -

Equilibration: Allow 60 min equilibration, washing every 15 min.

-

Viability Check: Challenge with KCl (60 mM) to verify contractility. Wash out.

-

Experimental Groups:

-

Group 1 (Control): Cumulative concentration-response curve (CCRC) to Isometheptene (

to -

Group 2 (Denervation): Pre-treat tissue with 6-hydroxydopamine (6-OHDA) or mechanically denervate (rubbing endothelium is not sufficient; chemical sympathectomy is preferred).

-

Group 3 (Cocaine): Pre-treat with Cocaine (

M) to block NET.

-

-

Readout: Measure isometric tension (grams).

Expected Results (Validation):

| Condition | Isometheptene Response | Interpretation |

|---|---|---|

| Control | Moderate Contraction | Presence of intact nerve terminals allows some NE release. |

| Denervation | Significantly Attenuated | Confirms action requires presynaptic nerve terminals (Indirect). |

| Cocaine Pre-treat | Attenuated | Blockade of NET prevents Isometheptene entry, stopping NE displacement. |

Protocol B: In Vivo Hemodynamics (Pithed Rat Model)

Objective: The definitive assay for sympathomimetics. The "pithed" model destroys central autonomic outflow, allowing observation of peripheral drug effects without baroreceptor reflex interference.

Methodology:

-

Anesthesia: Anesthetize rat (e.g., pentobarbital sodium, 60 mg/kg i.p.).

-

Pithing: Insert a steel rod through the orbit or foramen magnum down the spinal column to destroy the CNS. This creates a baseline of low blood pressure and heart rate.

-

Ventilation: Immediately mechanically ventilate (rod destroys respiratory center).

-

Instrumentation: Cannulate carotid artery (for BP/HR monitoring) and jugular vein (for drug administration).

-

Challenge Workflow:

-

Administer Isometheptene (bolus, e.g., 0.1 - 3 mg/kg).

-

Observe rise in Diastolic Blood Pressure (Vasoconstriction) and Heart Rate (Cardiac stimulation).[4]

-

-

Antagonist Validation (The "Causality" Step):

-

Alpha-Blockade: Pre-treat with Prazosin (0.1 mg/kg). Re-administer Isometheptene. Expectation: Blockade of pressor response.

-

Beta-Blockade: Pre-treat with Propranolol (1 mg/kg). Re-administer Isometheptene. Expectation: Blockade of tachycardia.

-

Experimental Workflow Diagram (DOT)

Figure 2: Experimental decision tree for distinguishing indirect sympathomimetic activity.

Data Analysis & Interpretation

When analyzing data from the above protocols, the following comparative profiles confirm the identity of Isometheptene.

Comparative Pharmacodynamics

| Feature | Direct Agonist (e.g., Phenylephrine) | Indirect Agonist (Isometheptene) |

| Reserpine Pre-treatment | Supersensitivity (Up-regulation of receptors) | Abolished Response (Depletion of NE stores) |

| Cocaine Pre-treatment | Potentiation (Blocked reuptake of agonist) | Inhibition (Blocked entry of agonist) |

| Denervation | Supersensitivity | Abolished Response |

| Tachyphylaxis | Minimal | Rapid (Vesicular pool depletion) |

Clinical Relevance of Data

The experimental data explains the clinical profile:

-

Vasoconstriction: Mediated by

receptors (blocked by prazosin in rats).[4] This validates its use in vascular headaches to constrict dilated cranial vessels. -

Cardiac Side Effects: Tachycardia is mediated by

receptors (blocked by propranolol). This necessitates caution in patients with hypertension or organic heart disease.[5][6] -

MAOI Contraindication: Because isometheptene releases NE, concurrent use with Monoamine Oxidase Inhibitors (MAOIs) prevents the metabolic breakdown of the released NE, leading to a hypertensive crisis .

References

-

Valdivia, L. F., et al. (2004). Pharmacological analysis of the mechanisms involved in the tachycardic and vasopressor responses to the antimigraine agent, isometheptene, in pithed rats.[1][4] Life Sciences.

-

Willems, E. W., et al. (2001). Isometheptene: a sympathomimetic agent with a complex pharmacological profile.[1][2][3][4][7] Cephalalgia.[2][8]

-

FDA. (2018). Federal Register: Withdrawal of Approval of Abbreviated New Drug Applications; Isometheptene Mucate.

-

PubChem. Isometheptene Mucate Compound Summary. National Library of Medicine.

-

DrugBank. Isometheptene: Pharmacology and Mechanism of Action.

Sources

- 1. Effects of two isometheptene enantiomers in isolated human blood vessels and rat middle meningeal artery – potential antimigraine efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. drugs.com [drugs.com]

- 4. US20140212486A1 - Isometheptene isomer - Google Patents [patents.google.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. Midrin (Acetaminophen, Isometheptene and Dichloralphenazone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. Isometheptene | C9H19N | CID 22297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Comparative study of a combination of isometheptene mucate, dichloralphenazone with acetaminophen and sumatriptan succinate in the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

Isometheptene Mucate: Chemical Structure, Properties, and Pharmacological Profile

[2]

Executive Summary

Isometheptene Mucate is the mucic acid salt of isometheptene, an aliphatic sympathomimetic amine.[2] Historically utilized in combination therapeutics (e.g., with dichloralphenazone and acetaminophen) for the abortive treatment of vascular headaches and migraines, its primary mechanism involves cranial vasoconstriction via adrenergic stimulation.

From a chemical perspective, the mucate salt offers superior stability and water solubility compared to the free base. Analytical characterization relies heavily on the reactivity of its alkene moiety (bromination titration) and specific chromatographic techniques to distinguish it from its hydrolytic metabolite, heptaminol.

Chemical Identity and Structure

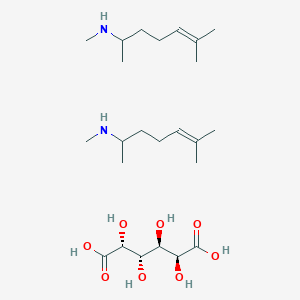

Isometheptene mucate is formed by the neutralization of two molecules of the base isometheptene with one molecule of mucic acid (galactaric acid).

Nomenclature and Identification[3]

-

IUPAC Name (Base): N,6-dimethylhept-5-en-2-amine[1]

-

IUPAC Name (Salt): Bis(N,6-dimethylhept-5-en-2-amine) (2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate

-

CAS Number: 7492-31-1 (Mucate salt); 503-01-5 (Free base)[1]

-

Molecular Formula:

[1] -

Molecular Weight: 492.66 g/mol

Structural Analysis

The structure consists of two distinct components maintained by ionic bonding:

-

The Cation (Isometheptene): An aliphatic amine containing a secondary amine group and a trisubstituted double bond.[1] The double bond is the site of action for bromination assays.[1]

-

The Anion (Mucate): A dicarboxylic sugar acid (galactaric acid) derived from the oxidation of galactose.[1] It possesses a center of inversion, making it achiral (meso compound), though it contains multiple chiral centers.

Visualization: Chemical Composition

Figure 1: Stoichiometric relationship forming the Isometheptene Mucate salt complex.[1]

Physicochemical Properties[1][2][5][7][8][9][10][11][12]

The selection of the mucate salt over the hydrochloride or bitartrate forms is driven by solid-state stability and non-hygroscopicity, which are critical for formulation in capsules.

| Property | Specification | Technical Note |

| Appearance | White, crystalline powder | Characteristic aromatic odor; bitter taste.[1][3] |

| Solubility | Soluble in water; Soluble in alcohol | High water solubility facilitates rapid dissolution in gastric fluids.[1] |

| pH (1 in 20) | 6.0 – 7.5 | Near-neutral pH reduces gastric irritation potential.[1] |

| Melting Point | Decomposes upon melting | Exact MP varies by crystallinity; typically >140°C for mucate salts.[1] |

| Loss on Drying | NMT 1.0% | Dried at 60°C for 18 hours (USP standard).[1][4][5] |

| Residue on Ignition | NMT 0.1% | Indicates high purity from inorganic contaminants.[1] |

Synthesis and Manufacturing

The synthesis of Isometheptene Mucate involves a two-stage process: the construction of the aliphatic amine backbone followed by salt formation.

Synthetic Pathway[1]

-

Reductive Amination: The precursor 6-methyl-5-hepten-2-one is reacted with methylamine in the presence of a reducing agent (typically hydrogen over a metal catalyst like Raney Nickel or via sodium borohydride).[1] This forms the secondary amine, isometheptene.[1]

-

Salt Formation: The racemic isometheptene base is dissolved in a solvent (e.g., ethanol/water) and reacted with mucic acid in a 2:1 molar ratio.[1][6][7] The resulting salt precipitates or is crystallized.[1]

Synthesis Diagram

Figure 2: Synthetic route from ketone precursor to final salt form.[1]

Pharmacology: Mechanism of Action[3]

Isometheptene is a sympathomimetic amine that exhibits dual mechanisms of action: indirect displacement of catecholamines and direct receptor agonism.[1]

Pharmacodynamics[1]

-

Indirect Action (Tyramine-like): Isometheptene enters the presynaptic adrenergic nerve terminal and displaces stored norepinephrine (NE) from vesicles into the synaptic cleft.[1]

-

Direct Action: It acts as a partial agonist at

-adrenergic receptors and -

Therapeutic Effect: The net result is vasoconstriction of dilated cranial and cerebral arterioles, which reduces the pulsatile flow associated with vascular headaches.

Signaling Pathway

Figure 3: Dual mechanism of action involving indirect catecholamine release and direct receptor activation.[1]

Pharmacokinetics and Metabolism[4]

Understanding the metabolic fate of isometheptene is crucial for toxicology and doping control, as its metabolites can mimic other stimulants.

-

Absorption: Rapidly absorbed from the gastrointestinal tract.[1]

-

Metabolism:

-

N-Demethylation: Conversion to N-desmethylisometheptene.[1]

-

Hydrolysis: Acid-catalyzed hydrolysis of the aliphatic chain can yield heptaminol (6-amino-2-methylheptan-2-ol).[1] This is critical because heptaminol is a WADA-prohibited substance; athletes taking isometheptene may test positive for heptaminol.[1]

-

-

Excretion: Primarily renal excretion of metabolites and a small fraction of unchanged drug.[1]

Analytical Methodologies

Quality control of Isometheptene Mucate requires distinguishing the active amine from potential degradation products.[1]

USP Assay Method (Titrimetric)

Unlike many modern drugs assayed by HPLC, the USP monograph for Isometheptene Mucate utilizes a Bromination Titration based on the reactivity of the alkene double bond.

-

Dissolution: Sample is dissolved in water.

-

Bromination: Excess 0.1 N Bromine VS is added. The bromine adds across the C=C double bond of the isometheptene.[1]

-

Liberation: Potassium Iodide (KI) is added.[1][4][5] The unreacted bromine oxidizes iodide to iodine (

).[1] -

Titration: The liberated iodine is titrated with 0.1 N Sodium Thiosulfate.[1][4]

-

Calculation: The difference between the added bromine and the back-titrated amount corresponds to the isometheptene content.[1]

Chromatographic Analysis (HPLC)

For impurity profiling and combination products (e.g., with Acetaminophen), Reverse-Phase HPLC is the standard.

-

Column: C18 (Octadecylsilane), e.g., 4.6 mm x 150 mm, 5 µm.

-

Mobile Phase: Buffer (Phosphate pH ~3.0) : Acetonitrile (Gradient or Isocratic).[1]

-

Detection: UV at 210–220 nm (low wavelength required due to lack of strong chromophores in the aliphatic chain).[1]

Analytical Workflow Diagram

Figure 4: Parallel analytical workflows for potency (Titration) and purity (HPLC).

References

-

United States Pharmacopeia (USP). (2023).[1] Isometheptene Mucate Monograph. USP-NF.[1][3][4][5] [1]

-

PubChem. (2024).[1] Isometheptene Mucate Compound Summary. National Library of Medicine.[1]

-

DrugBank. (2024).[1] Isometheptene: Pharmacology and Mechanism. [1]

-

Ventura, R., et al. (1997).[1] Metabolism of isometheptene in human urine and analysis by gas chromatography-mass spectrometry. Journal of Chromatography B.

-

FDA. (2018).[1][8] Code of Federal Regulations Title 21: Isometheptene Mucate Status.

Sources

- 1. Isometheptene | C9H19N | CID 22297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isometheptene - Wikipedia [en.wikipedia.org]

- 3. drugs.com [drugs.com]

- 4. pharmacopeia.cn [pharmacopeia.cn]

- 5. trungtamthuoc.com [trungtamthuoc.com]

- 6. US20140212486A1 - Isometheptene isomer - Google Patents [patents.google.com]

- 7. US9403755B2 - Isometheptene isomer - Google Patents [patents.google.com]

- 8. Buy Isometheptene hydrochloride | 6168-86-1 | > 95% [smolecule.com]

Introduction: Re-evaluating a Legacy Vasoconstrictor

An In-Depth Technical Guide to the Preclinical Evaluation of Isometheptene Mucate

This technical guide is designed for researchers, pharmacologists, and drug development professionals. It serves as a roadmap for the preclinical investigation of Isometheptene mucate, synthesizing known information with field-proven methodologies. We will not only outline the established pharmacology but also provide the causal logic and detailed protocols for the essential studies required to build a modern, robust preclinical profile for this compound. This document is structured to guide the scientific inquiry from mechanism of action through to safety and toxicology, providing a framework for a thorough and scientifically rigorous evaluation.

Part 1: Mechanism of Action - A Dual-Pronged Sympathomimetic Effect

Isometheptene's therapeutic effect is rooted in its sympathomimetic properties, meaning it mimics the effects of endogenous catecholamines like norepinephrine and epinephrine.[4][6] Its action is primarily indirect, involving the displacement of stored catecholamines from neuronal vesicles, which then act on adrenergic receptors.[6] However, evidence also suggests a direct, albeit minor, interaction with these receptors.[7] This results in a dual mechanism contributing to its vasoconstrictive effects.

The primary mechanism involves Isometheptene acting as a tyramine-like agent. It is taken up into presynaptic sympathetic neurons where it triggers the release of norepinephrine into the synaptic cleft. This released norepinephrine then binds to α1-adrenergic receptors on vascular smooth muscle cells. The activation of α1-receptors initiates a Gq protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing a rapid release of intracellular calcium (Ca2+). This surge in cytosolic Ca2+ leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), resulting in smooth muscle contraction and vasoconstriction.[6]

Additionally, some research indicates a minor direct agonistic effect on α1-adrenoceptors and a more pronounced effect on β-adrenoceptors, which primarily mediates an increase in heart rate (tachycardia).[7]

Part 2: Pharmacodynamic Evaluation

Pharmacodynamic (PD) studies are essential to quantify the physiological effects of a drug. For Isometheptene, the primary PD endpoint is vasoconstriction. While comprehensive preclinical PD data is sparse, existing studies provide a foundation upon which to build a robust characterization.

In Vivo Hemodynamic Assessment

Studies in anesthetized rats have demonstrated that intravenous administration of Isometheptene produces dose-dependent changes in cardiovascular parameters.[7] This type of study is critical for understanding the drug's systemic effects.

Table 1: Hemodynamic Effects of Intravenous Isometheptene in Rats

| Parameter | Effect | Receptor Mediation | Mechanism |

|---|---|---|---|

| Diastolic Blood Pressure | Dose-dependent increase | α1-Adrenoceptors | Predominantly indirect (tyramine-like) with a minor direct component[7] |

| Heart Rate | Dose-dependent increase (Tachycardia) | β-Adrenoceptors | Exclusively indirect (tyramine-like)[7] |

Data synthesized from de Vries et al. (1999).[7]

Ex Vivo Vascular Reactivity Assay

To directly assess the vasoconstrictive properties of Isometheptene on relevant blood vessels, an ex vivo wire myography study is the gold standard. This protocol allows for the precise measurement of isometric tension in isolated arterial rings, providing quantitative data on potency (EC50) and efficacy (Emax).

-

Animal Euthanasia and Tissue Harvest:

-

Humanely euthanize a male Sprague-Dawley rat (250-300g) via CO2 asphyxiation followed by cervical dislocation, in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Perform a midline laparotomy and thoracotomy to expose the thoracic aorta and/or the Circle of Willis for cerebral artery isolation.

-

Carefully excise the desired artery and immediately place it in ice-cold, oxygenated (95% O2 / 5% CO2) Krebs-Henseleit buffer.

-

-

Preparation of Arterial Rings:

-

Under a dissecting microscope, remove excess connective and adipose tissue from the artery.

-

Cut the artery into 2-3 mm wide rings.

-

Mount each ring on two stainless steel wires (40 µm diameter) within the chamber of a wire myograph system (e.g., DMT). The chambers should be filled with Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed.

-

-

Equilibration and Viability Testing:

-

Allow the rings to equilibrate for 60-90 minutes under a normalized resting tension.

-

To assess viability, contract the rings with a high-potassium solution (e.g., 60 mM KCl).

-

Wash out the KCl and allow the rings to return to baseline. A robust contraction confirms tissue viability.

-

-

Cumulative Concentration-Response Curve:

-

Begin by adding Isometheptene mucate to the bath in a cumulative manner, starting from a low concentration (e.g., 10⁻⁹ M) and increasing in half-log increments up to a maximum concentration (e.g., 10⁻⁴ M) or until a plateau in the contractile response is observed.

-

Record the isometric tension continuously.

-

-

Data Analysis:

-

Express the contractile response as a percentage of the maximum contraction induced by KCl.

-

Plot the concentration-response data and fit to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the EC50 (potency) and Emax (maximum effect).

-

Part 3: Preclinical Pharmacokinetics (ADME)

A significant gap in the publicly available literature for Isometheptene is the absence of a comprehensive preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Establishing these pharmacokinetic (PK) parameters is a prerequisite for modern drug development, as it informs dosing regimens and helps to interpret toxicology findings.

A typical preclinical PK study in a rodent model is a foundational experiment. Its purpose is to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

-

Animal Model and Acclimation:

-

Use male Sprague-Dawley rats (n=3-4 per group/route of administration), cannulated in the jugular vein for ease of blood sampling.

-

Acclimate animals for at least 3 days prior to the study.

-

-

Drug Formulation and Administration:

-

Formulate Isometheptene mucate in a suitable vehicle (e.g., saline or 0.5% methylcellulose) for both intravenous (IV) and oral (PO) administration.

-

Administer a single bolus dose to the IV cohort (e.g., 1-2 mg/kg) via the tail vein.

-

Administer a single dose to the PO cohort (e.g., 5-10 mg/kg) via oral gavage.

-

-

Blood Sampling:

-

Collect serial blood samples (approx. 100-150 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

-

Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.

-

-

Plasma Preparation and Storage:

-

Centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C) to separate the plasma.

-

Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

-

-

Bioanalytical Method (LC-MS/MS):

-

Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Isometheptene in rat plasma.[8]

-

Sample preparation typically involves protein precipitation with acetonitrile containing a suitable internal standard.

-

Analyze the samples on an LC-MS/MS system, monitoring for a specific parent-to-daughter ion transition for both Isometheptene and the internal standard.

-

-

Data Analysis:

-

Use the plasma concentration-time data to perform non-compartmental analysis (NCA) using software like Phoenix WinNonlin.

-

Calculate key PK parameters including: Cmax, Tmax, AUC, terminal half-life (t½), clearance (CL), and volume of distribution (Vd).

-

Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

Part 4: Toxicology and Safety Pharmacology

The safety profile of Isometheptene is paramount. While generally well-tolerated, known side effects in humans include transient dizziness and nausea.[1] More severe, though rare, adverse events such as intracerebral hemorrhage have been reported, underscoring the importance of its vasoconstrictive properties.[9] A preclinical toxicology program must rigorously evaluate both on-target (exaggerated pharmacology) and off-target toxicities.

Table 2: GHS Hazard Classification for Isometheptene

| Hazard Code | Description | Class |

|---|---|---|

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4)[6] |

| H315 | Causes skin irritation | Skin Irritation (Category 2)[6] |

| H318/H319 | Causes serious eye damage/irritation | Eye Damage/Irritation (Category 1/2)[6] |

| H335 | May cause respiratory irritation | STOT SE (Category 3)[6] |

Source: European Chemicals Agency (ECHA) C&L Inventory.[6]

Core Preclinical Safety Studies

A standard preclinical safety package aims to identify potential target organs of toxicity and establish a safe starting dose for clinical trials.

-

Acute Toxicity: Determines the effects of a single, high dose of the drug. This is often a dose-range finding study to inform doses for longer-term studies.

-

Repeat-Dose Toxicity: Animals (typically one rodent and one non-rodent species) are dosed daily for a set duration (e.g., 14 or 28 days). This study is critical for identifying target organ toxicity, assessing the potential for accumulation, and characterizing the dose-response relationship for adverse effects. Endpoints include clinical observations, body weight, food consumption, clinical pathology (hematology and clinical chemistry), and histopathology of all major organs.

-

Safety Pharmacology Core Battery: This evaluates the acute and potentially life-threatening effects of the drug on major physiological systems. The core battery focuses on:

-

Cardiovascular System: Assessing effects on blood pressure, heart rate, and ECG in a conscious, telemetered large animal model (e.g., Beagle dog or non-human primate) is essential for a vasoconstrictive agent.

-

Central Nervous System (CNS): A functional observational battery (FOB) in rats (e.g., Irwin screen) is used to assess effects on behavior, coordination, and autonomic function.

-

Respiratory System: Evaluation of respiratory rate and tidal volume, often measured via whole-body plethysmography in rats.

-

-

Animal Model and Surgical Implantation:

-

Use purpose-bred male or female Beagle dogs that have been surgically implanted with telemetry transmitters capable of measuring blood pressure, heart rate, and ECG.

-

Allow for a sufficient post-operative recovery period before study initiation.

-

-

Study Design:

-

Employ a Latin square crossover design where each animal receives the vehicle and at least three dose levels of Isometheptene mucate, with an adequate washout period between doses.

-

-

Administration and Data Collection:

-

Administer the drug via the intended clinical route (e.g., oral capsule).

-

Continuously record cardiovascular data from a pre-dose baseline period through to at least 24 hours post-dose.

-

-

Data Analysis:

-

Analyze the data for statistically significant changes from baseline and compared to the vehicle control group for key parameters like mean arterial pressure (MAP), heart rate (HR), and ECG intervals (e.g., PR, QRS, QT).

-

Pay special attention to the QT interval, correcting for heart rate changes (e.g., using a dog-specific formula or Bazett's correction), to assess any risk of delayed ventricular repolarization.

-

Conclusion

Isometheptene mucate is a compound with a long history of use but a preclinical data package that falls short of modern standards. This guide provides a strategic framework for drug development professionals to systematically evaluate its pharmacology and safety. By employing established, robust protocols in pharmacodynamics, pharmacokinetics, and toxicology, researchers can generate the high-quality data necessary to fully understand the risk-benefit profile of this sympathomimetic agent. The causality-driven approach outlined here, from elucidating receptor-level mechanisms to assessing integrated physiological responses, represents a blueprint for the rigorous scientific investigation required in contemporary drug development.

References

-

Drugs.com. (2025). Isometheptene, Dichloralphenazone and Acetaminophen Capsules: Package Insert / Prescribing Info. [Link]

-

Drugs.com. (2025). Isometheptene, Caffeine, and Acetaminophen Tablets: Package Insert / Prescribing Info. [Link]

-

The PCCA Blog. (2019). Compounding Opportunity with Isometheptene Mucate USP. [Link]

-

Johnston, J. C. (2009). Life threatening intracerebral hemorrhage with isometheptene mucate, dichlorophenazine and acetaminophen combination therapy. Journal of Forensic and Legal Medicine, 16(8), 489–491. [Link]

-

Drugs.com. (n.d.). Acetaminophen/dichloralphenazone/isometheptene mucate for Headache Reviews. Retrieved from [Link]

-

E-lactancia. (2019). ACMT/IST 2019 American-Israeli Medical Toxicology Conference Abstracts—Haifa, Israel. [Link]

-

Taylor & Francis. (n.d.). Isometheptene – Knowledge and References. Retrieved from [Link]

-

Drugs.com. (2025). Acetaminophen / Dichloralphenazone / Isometheptene Mucate Side Effects. [Link]

-

Freitag, F. G., et al. (2001). Comparative Study of a Combination of Isometheptene Mucate, Dichloralphenazone With Acetaminophen and Sumatriptan Succinate in the Treatment of Migraine. Headache: The Journal of Head and Face Pain, 41(4), 391-398. [Link]

- Google Patents. (2014). US20140212486A1 - Isometheptene isomer.

-

National Center for Biotechnology Information. (n.d.). Isometheptene. PubChem Compound Database. Retrieved from [Link]

-

Freitag, F. G., et al. (2001). Comparative study of a combination of isometheptene mucate, dichloralphenazone with acetaminophen and sumatriptan succinate in the treatment of migraine. Headache, 41(4), 391-8. [Link]

-

ResearchGate. (n.d.). Life threatening intracerebral hemorrhage with isometheptene mucate, dichlorophenazine and acetaminophen combination therapy. Retrieved from [Link]

-

RxList. (n.d.). Midrin (Acetaminophen, Isometheptene and Dichloralphenazone): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

Regulations.gov. (n.d.). Item 1. COMPOSITION OF MIDRIN CAPSULE. [Link]

-

Drugs.com. (n.d.). Acetaminophen / dichloralphenazone / isometheptene mucate Use During Pregnancy. [Link]

-

Pang, K. S., et al. (1977). Determination of acetaminophen and phenacetin in plasma by high-pressure liquid chromatography. Clinical Chemistry, 23(5), 893-6. [Link]

-

U.S. Food & Drug Administration. (n.d.). Guidance for Industry. [Link]

-

Celerion. (n.d.). Bioequivalence Vasoconstriction Assay Studies for Topical Corticosteroids. [Link]

-

van der Nagel, B. C. H., et al. (2018). Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry. Bioanalysis, 10(10), 743-754. [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. drugs.com [drugs.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. THE PCCA BLOG | Compounding Opportunity with Isometheptene Mucate [pccarx.com]

- 6. Isometheptene | C9H19N | CID 22297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Life threatening intracerebral hemorrhage with isometheptene mucate, dichlorophenazine and acetaminophen combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Isometheptene Mucate Modulation of Trigeminal Neurons

Mechanism of Action, Experimental Protocols, and Therapeutic Implications

Executive Summary

Historically, Isometheptene mucate (ISO) was utilized in combination therapies (e.g., Midrin) for migraine under the presumption of a vascular mechanism—specifically, the constriction of dilated cranial arterioles via sympathomimetic action.[1] However, recent pharmacological decomposition of its enantiomers reveals a paradigm shift: the (R)-isomer of Isometheptene exhibits potent antinociceptive activity in the trigeminal system with minimal vascular side effects.

This guide delineates the neuronal mechanism of Isometheptene, specifically its interaction with Imidazoline type 1 (I1) receptors on trigeminal ganglion (TG) neurons. It provides a validated roadmap for researchers to investigate this pathway, moving beyond the obsolete "vasoconstriction-only" model to a sophisticated understanding of neurogenic inflammation inhibition.

Part 1: Pharmacological Profile & Mechanistic Pathways[2]

The Chirality Factor: (R)- vs. (S)-Isometheptene

Isometheptene exists as a racemic mixture.[1][2][3] The distinct pharmacological profiles of its enantiomers are critical for modern drug development:

-

(S)-Isometheptene: Predominantly acts on

-adrenergic receptors, driving the vasoconstrictive and hypertensive effects (cardiovascular liability). -

(R)-Isometheptene: Displays high affinity for Imidazoline I1 receptors .[4][5] It significantly reduces trigeminal hypersensitivity and inhibits neurogenic inflammation without significant effects on systemic blood pressure.

The Neuronal Mechanism: I1 Receptor Signaling

Unlike triptans, which target 5-HT

Mechanistic Pathway Diagram

The following diagram illustrates the signal transduction pathway from (R)-Isometheptene binding to the inhibition of neurogenic inflammation.

Comparative Efficacy Data

The following table summarizes the shift in efficacy markers when isolating the R-isomer compared to the racemate and standard triptans.

| Compound | Primary Target | Mechanism | CV Side Effect Profile | Effect on Trigeminal Sensitivity |

| Isometheptene (Racemic) | Mixed ( | Vasoconstriction + Neuronal | Moderate (Hypertension risk) | Moderate |

| (S)-Isometheptene | Vasoconstriction | High (Pressor effect) | Low/None | |

| (R)-Isometheptene | Imidazoline I1 | Inhibition of CGRP Release | Low (Neutral BP) | High (Anti-allodynic) |

| Sumatriptan | 5-HT | Vasoconstriction + Neuronal | Moderate (Coronary constriction) | High |

Part 2: Experimental Protocols

To validate the effects of Isometheptene on trigeminal neurons, researchers must employ a self-validating workflow that isolates neuronal responses from vascular confounds.

Protocol 1: Primary Trigeminal Ganglion (TG) Neuron Culture

Objective: Establish a pure population of sensory neurons to test direct drug effects, eliminating vascular smooth muscle interaction.

-

Dissection: Rapidly dissect TGs from Sprague-Dawley rats (P21-P30) into ice-cold Hank’s Balanced Salt Solution (HBSS).

-

Enzymatic Digestion:

-

Incubate TGs in Papain (20 U/mL) for 20 mins at 37°C.

-

Transfer to Collagenase Type II (4 mg/mL) + Dispase (4.5 mg/mL) for 20 mins at 37°C.

-

Critical Step: Gentle mechanical trituration with a fire-polished Pasteur pipette is essential to dissociate neurons without inducing stress-related background activation.

-

-

Purification: Centrifuge through a Percoll gradient (optional) or BSA cushion to remove myelin and debris.

-

Plating: Plate cells on poly-D-lysine/laminin-coated coverslips. Culture in Neurobasal-A medium supplemented with B27 and GlutaMAX.

-

Validation: Cells should be used within 24-48 hours. Verify neuronal phenotype via Tubulin

-III immunostaining.

Protocol 2: CGRP Release Assay (ELISA)

Objective: Quantify the functional inhibition of neuropeptide release by (R)-Isometheptene.

-

Equilibration: Wash cultured TG neurons 3x with HEPES-buffered saline (HBS) to establish a stable baseline.

-

Pre-treatment: Incubate cells with vehicle or (R)-Isometheptene (range: 10 nM – 100

M) for 15 minutes. -

Stimulation: Challenge neurons with Capsaicin (100 nM) or High K+ (60 mM) for 10 minutes to evoke CGRP release.

-

Note: Capsaicin selectively stimulates TRPV1+ nociceptors, the primary target for migraine pain.

-

-

Collection: Collect supernatant immediately. Add protease inhibitors (aprotinin/pepstatin) to prevent CGRP degradation.

-

Quantification: Analyze samples using a specific Rat CGRP ELISA kit.

-

Data Analysis: Normalize CGRP concentration to total protein content (BCA assay) of the lysed cells.

Protocol 3: Ratiometric Calcium Imaging (Fura-2 AM)

Objective: Visualize the dampening of neuronal excitability and calcium influx in real-time.

-

Loading: Incubate TG neurons with Fura-2 AM (3

M) for 30 mins at 37°C in the dark. -

Wash: Wash 3x with HBS and allow de-esterification for 20 mins.

-

Imaging: Mount coverslip in a perfusion chamber on an inverted fluorescence microscope. Excitation at 340/380 nm; Emission at 510 nm.

-

Perfusion Workflow:

-

Baseline (2 mins).

-

Apply (R)-Isometheptene (2 mins).

-

Apply Stimulus (Capsaicin or KCl) + (R)-Isometheptene (1 min).

-

Washout (5 mins).

-

-

Result: A reduction in the 340/380 ratio peak compared to control indicates blockade of Voltage-Gated Calcium Channels (VGCCs) or upstream inhibition.

Experimental Workflow Diagram

Part 3: Clinical Implications & Conclusion

The identification of the I1 receptor mechanism for (R)-Isometheptene represents a critical advancement in migraine therapeutics. By decoupling the analgesic efficacy (R-isomer/neuronal) from the cardiovascular liability (S-isomer/vascular), drug developers can formulate "cleaner" agents.

Key Takeaways for Drug Development:

-

Target Specificity: Future formulations should utilize enantiomerically pure (R)-Isometheptene mucate.

-

Safety Profile: The lack of

-adrenergic affinity in the R-isomer suggests it is safe for patients with contraindications to triptans (e.g., ischemic heart disease). -

Mechanism: The inhibition of neurogenic inflammation (plasma protein extravasation) places (R)-Isometheptene in a unique class of "Neuro-modulatory Imidazoline Agonists."

References

-

The (R)- isomer of isometheptene decreases trigeminal sensitivity in a rat model of primary headache. Source: Jefferson Digital Commons / Headache. URL:[Link] (Note: Specific paper linked to Tonix Pharma research).

-

Isometheptene, a sympathomimetic amine, acts by constricting dilated cranial and cerebral arterioles. Source: Drugs.com / FDA Prescribing Info. URL:[Link]

-

Effects of two isometheptene enantiomers in isolated human blood vessels and rat middle meningeal artery. Source: Cephalalgia / PubMed Central. URL:[Link]

-

Imidazoline receptors: from binding site to therapeutic target in cardiovascular disease. Source: Journal of Hypertension / NIH. URL:[Link]

-

Inhibition of Calcitonin Gene-Related Peptide Function: A Promising Strategy for Treating Migraine. Source: PubMed Central. URL:[Link]

Sources

- 1. Effects of two isometheptene enantiomers in isolated human blood vessels and rat middle meningeal artery – potential antimigraine efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tonixpharma.com [tonixpharma.com]

- 3. "The (R)- isomer of isometheptene decreases trigeminal sensitivity in a" by Jessica Perino, MS, Nathan T. Fried, PhD et al. [jdc.jefferson.edu]

- 4. US9403755B2 - Isometheptene isomer - Google Patents [patents.google.com]

- 5. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vivo Pharmacological Evaluation of Isometheptene Mucate

Abstract & Introduction

Isometheptene mucate (IM) is an aliphatic sympathomimetic amine historically utilized in combination therapeutics (e.g., Midrin) for the abortive treatment of tension and vascular headaches. While its FDA approval status has fluctuated regarding combination products, IM remains a critical reference compound for researching cranial vasoconstriction and sympathomimetic signaling .

Unlike triptans (which target 5-HT receptors), IM acts primarily as an indirect sympathomimetic—displacing norepinephrine from storage vesicles—and as a direct agonist at

Key Mechanistic Objectives

-

Primary Efficacy: Quantify vasoconstriction in dural/meningeal arteries (migraine pain generators).

-

Secondary Efficacy: Assess reversal of neurogenic inflammation.[1]

-

Safety: Monitor Mean Arterial Pressure (MAP) to establish the therapeutic window (Cranial Selectivity vs. Systemic Hypertension).

Pharmacological Basis & Signaling Pathway[1][2][3]

Understanding the mechanism is prerequisite to protocol design. IM functions as a dual-action sympathomimetic.

Mechanism of Action (MOA) Diagram

Figure 1: Dual-mechanism of Isometheptene Mucate involving indirect norepinephrine release and direct receptor agonism leading to vasoconstriction.

Experimental Design Strategy

Model Selection

-

Species: Rat (Sprague-Dawley or Wistar).

-

Rationale: Rats provide a larger blood volume for PK sampling and larger cranial vessel diameters for intravital microscopy compared to mice.

-

Sex: Both sexes recommended (migraine prevalence is sexually dimorphic), though initial dose-finding is often standardized in males to reduce estrus cycle variability.

Formulation & Dosing

Isometheptene is a mucate salt (mucic acid), which generally improves water solubility compared to the free base.

-

Vehicle: 0.9% Saline or Phosphate Buffered Saline (PBS), pH 7.4.

-

Route: Intravenous (IV) for immediate bioavailability (mimicking acute rescue); Intraperitoneal (IP) for slower onset.

-

Dose Calculation (Human to Rat):

-

Standard Human Dose: ~65 mg.

-

Human Equivalent Dose (HED):

. -

Rat Conversion Factor (

): 6.2. -

Base Rat Dose:

.

-

-

Recommended Dose Range: 3, 10, and 30 mg/kg.

Protocol A: Intravital Microscopy (Cranial Window)

The Gold Standard for Vascular Headache Research.

This protocol measures the diameter of the Middle Meningeal Artery (MMA) through a thinned skull or open window. It directly validates the "vascular theory" of efficacy.

Workflow Diagram

Figure 2: Experimental workflow for assessing cranial vasoconstriction via intravital microscopy.

Detailed Methodology

-

Anesthesia: Induce with 5% isoflurane; maintain with 1.5–2% or Urethane (1.2 g/kg IP) for long-duration stability without cardiovascular depression.

-

Cannulation: Cannulate the femoral vein for drug delivery and femoral artery for continuous blood pressure monitoring (Critical for safety data).

-

Surgical Prep:

-

Fix rat in a stereotaxic frame.

-

Expose the parietal bone.

-

Drill a

mm window over the Middle Meningeal Artery (MMA). -

Crucial Step: Keep dura intact and moist with synthetic interstitial fluid (SIF).

-

-

Imaging: Use a video camera attached to a dissecting microscope or laser Doppler flowmetry.

-

Provocation (Optional but Recommended): Administer CGRP (

IV) or Nitroglycerin to pre-dilate vessels, mimicking a migraine attack. -

Treatment: Administer Isometheptene Mucate (IV bolus).

-

Quantification: Measure vessel diameter every minute for 60 minutes.

Self-Validating Control:

-

Positive Control: Sumatriptan (300

IV) – Must show constriction. -

Negative Control: Vehicle (Saline) – Must show no change.

Protocol B: Pharmacokinetics & Systemic Safety

To ensure the observed cranial effects are not artifacts of dangerous systemic hypertension.

Sampling Table

| Time Point | Procedure | Volume | Analyte Target |

| T-0 (Pre) | Baseline Blood Draw | 0.2 mL | Background |

| T+5 min | Post-Dose (Cmax est.) | 0.2 mL | Isometheptene |

| T+15 min | Distribution Phase | 0.2 mL | Isometheptene |

| T+60 min | Elimination Phase | 0.2 mL | Isometheptene |

| Continuous | Blood Pressure (MAP) | N/A | Safety Endpoint |

Safety Threshold: If Mean Arterial Pressure (MAP) increases by

Data Analysis & Interpretation

Calculation of Vascular Response

Data should be expressed as percent change from baseline diameter:

Expected Results Matrix

| Group | MMA Diameter | MAP (BP) | Interpretation |

| Vehicle | No Change | Valid Negative Control | |

| Isometheptene (Low) | No Change | Sub-therapeutic | |

| Isometheptene (Mid) | Ideal Therapeutic Window | ||

| Isometheptene (High) | Effective but Toxic (Hypertensive) | ||

| Sumatriptan (Control) | No Change | Valid Positive Control |

References

-

PubChem. (n.d.). Isometheptene | C9H19N. National Library of Medicine. Retrieved October 24, 2023, from [Link]

- Source for chemical structure, molecular weight, and general sympathomimetic classific

-

U.S. Food and Drug Administration (FDA). (2018). Federal Register: Withdrawal of Approval of Abbreviated New Drug Applications for Isometheptene Mucate. Retrieved October 24, 2023, from [Link]

- Context for the regulatory status and withdrawal of combin

-

Williamson, D. J., et al. (1997).[2] "Intravital microscope studies on the effects of neurokinin agonists and calcitonin gene-related peptide on dural vessel diameter in the anaesthetized rat." Cephalalgia, 17(4), 518–524. [Link]

- Authoritative protocol for the Intravital Microscopy/Cranial Window method cited in Protocol A.

- Reference for solubility and formul

-

Nair, A. B., & Jacob, S. (2016). "A simple practice guide for dose conversion between animals and human." Journal of Basic and Clinical Pharmacy, 7(2), 27–31. [Link]

- Source for the Human Equivalent Dose (HED) conversion factors ( values) used in Section 3.2.

Sources

Technical Guide: Isometheptene Mucate for Inducing Vasoconstriction in Research Models

Abstract & Scientific Rationale

Isometheptene mucate (N,6-dimethylhept-5-en-2-amine mucate) is a sympathomimetic amine historically utilized in combination analgesics for migraine.[1] In contemporary vascular research, it serves as a critical tool compound for distinguishing between indirect sympathomimetic activity (tyramine-like norepinephrine displacement) and direct alpha-adrenergic agonism .

Unlike triptans, which target 5-HT1B/1D receptors, isometheptene mediates vasoconstriction primarily through the sympathetic adrenergic system. Its unique pharmacological profile—exhibiting cranial-selective vasoconstriction with reduced coronary liability compared to pure alpha-agonists—makes it a valuable probe for studying cranial hemodynamics and neurovascular coupling.

Key Mechanistic Differentiators

-

Dual Mechanism: Acts primarily by displacing norepinephrine (NE) from sympathetic nerve terminals (indirect) and secondarily as a partial agonist at

-adrenergic receptors (direct). -

Receptor Selectivity: Research indicates affinity for

and -

Enantiomeric Specificity: The (S)-enantiomer drives the majority of vasopressor activity via both indirect and direct mechanisms, whereas the (R)-enantiomer acts almost exclusively via indirect NE release.

Pharmacological Mechanism of Action[1][2][3][4]

To design valid experiments, researchers must understand that isometheptene's efficacy is dependent on the integrity of sympathetic nerve terminals.

Mechanism Visualization

The following diagram illustrates the dual pathway of isometheptene-induced vasoconstriction.

Figure 1: Dual mechanism of action showing indirect norepinephrine displacement (primary) and direct receptor binding (secondary).

Material Preparation & Handling[1][2][5]

Compound: Isometheptene Mucate CAS: 503-01-5 (Base); Mucate salt forms vary.[1] Solubility: Highly soluble in water and saline.

Stock Solution Protocol

-

Vehicle: Dissolve Isometheptene Mucate in 0.9% physiological saline (for in vivo) or distilled water (for in vitro stock).

-

Concentration: Prepare a stock solution of

. -

Stability: Fresh preparation is recommended daily. Protect from light.

-

pH Adjustment: Ensure pH is near 7.4 prior to administration to prevent acidosis-induced vascular artifacts.

Critical Note on Dosing: Doses in literature are often expressed as the salt. Ensure you calculate the molar equivalent if comparing to pure base forms.

Protocol A: In Vitro Isometric Tension (Organ Bath)

Objective: To quantify direct vasoconstrictive potency and efficacy in isolated cranial arteries (e.g., Middle Meningeal Artery - MMA) versus peripheral arteries.

Experimental Setup

-

Model: Porcine or Human isolated MMA (Gold standard for migraine relevance); Rat Aorta (General control).

-

Apparatus: 4-chamber wire myograph (e.g., Danish Myo Technology).

-

Buffer: Krebs-Henseleit solution (mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), aerated with 95% O2/5% CO2.

Step-by-Step Workflow

-

Dissection:

-

Rapidly excise the artery and place in cold (4°C) aerated Krebs solution.

-

Clean connective tissue under a microscope.

-

Cut into 2mm ring segments.

-

-

Mounting:

-

Mount rings on 40µm stainless steel wires in the myograph chambers.

-

Set basal tension: 2 mN (for small cranial arteries) or 10 mN (for aorta).

-

-

Equilibration:

-

Allow 60 minutes equilibration, washing every 15 minutes.

-

Viability Test: Challenge with 60 mM KCl. Discard segments generating <1.0 mN force.

-

-

Experimental Phase (Cumulative Concentration-Response):

-

Add Isometheptene in half-log increments (

to -

Wait for plateau (approx. 5-8 mins) before next addition.

-

-

Validation of Mechanism (Antagonist Blockade):

-

Incubate separate rings with Prazosin (1 µM,

blocker) or Rauwolscine (1 µM, -

Expected Result: Rightward shift in the dose-response curve confirms adrenergic mediation.

-

Protocol B: In Vivo Pithed Rat Model (Hemodynamics)

Objective: To assess systemic vasoconstriction (vasopressor response) in an organism where CNS baroreceptor reflexes are eliminated. This is the gold standard for characterizing sympathomimetic drugs.

Rationale

Isometheptene affects heart rate and vascular tone.[1][2][3] In intact animals, baroreflexes mask the direct vascular effects. The pithed model destroys the CNS, allowing measurement of pure peripheral adrenergic stimulation.

Workflow Visualization

Figure 2: Workflow for the Pithed Rat preparation to isolate peripheral vascular effects.

Detailed Procedure

-

Anesthesia: Induce with Sodium Pentobarbital (60 mg/kg, i.p.).

-

Cannulation:

-

Pithing (CNS Destruction):

-

Insert a stainless steel rod (1.5 mm diameter) through the orbit and foramen magnum, down the spinal canal to the sacral vertebrae.

-

Verification: Immediate loss of corneal reflex and drop in blood pressure.

-

-

Pharmacological Tools (Pre-treatment):

-

Gallamine (1 mg/kg): To prevent muscle fasciculations.

-

Reserpine (Optional): Pre-treat animal 24h prior (5 mg/kg s.c.) to deplete catecholamine stores. Use this to prove the "Indirect" mechanism—Isometheptene efficacy will be abolished in reserpinized rats.

-

-

Dosing Regimen:

-

Administer Isometheptene boluses: 0.03, 0.1, 0.3, 1.0, 3.0 mg/kg .[5]

-

Allow BP to return to baseline between doses.

-

Data Analysis & Interpretation

Quantitative Metrics

Summarize your findings using the following parameters. Calculate

| Parameter | Formula/Definition | Interpretation for Isometheptene |

| Vasoconstriction % | Isometheptene typically reaches 60-80% of KCl max in cranial arteries. | |

| Indirect Ratio | High ratio (>5) indicates dominant indirect mechanism (tyramine-like). | |

| Shift Factor | Used to determine receptor affinity ( |

Troubleshooting & Controls

-

Tachyphylaxis: Indirect sympathomimetics deplete the "releasable pool" of NE. Repeated dosing of Isometheptene without adequate rest intervals will result in diminishing responses. Solution: Space doses by >20 minutes or use separate tissues for single-shot curves.

-

Coronary Artery Controls: Always include a coronary artery segment in organ bath experiments. Isometheptene should show minimal constriction here compared to the MMA. If significant coronary constriction occurs, check the enantiomeric purity or concentration (overdosing >100µM loses selectivity).

References

-

Valdivia, L. F., et al. (2004). Pharmacological analysis of the mechanisms involved in the tachycardic and vasopressor responses to the antimigraine agent, isometheptene, in pithed rats. Life Sciences, 74(26), 3223-3234.

-

Willems, E. W., et al. (2003). Pharmacological profile of the mechanisms involved in the external carotid vascular effects of the antimigraine agent isometheptene in anaesthetised dogs. Naunyn-Schmiedeberg's Archives of Pharmacology, 367(4), 380-387.

-

Centurión, D., et al. (2006). Evidence for the involvement of alpha2A- and alpha2C-adrenoceptors in the hypotension produced by isometheptene in the pithed rat. European Journal of Pharmacology, 531(1-3), 209-216.

-

Van Haren-Maas, A., et al. (2019). Effects of two isometheptene enantiomers in isolated human blood vessels and rat middle meningeal artery – potential antimigraine efficacy.[6] The Journal of Headache and Pain, 20(1), 49.

Sources

- 1. US20140212486A1 - Isometheptene isomer - Google Patents [patents.google.com]

- 2. Effects of two isometheptene enantiomers in isolated human blood vessels and rat middle meningeal artery – potential antimigraine efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. THE PCCA BLOG | Compounding Opportunity with Isometheptene Mucate [pccarx.com]

- 5. Pharmacological analysis of the mechanisms involved in the tachycardic and vasopressor responses to the antimigraine agent, isometheptene, in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of two isometheptene enantiomers in isolated human blood vessels and rat middle meningeal artery - potential antimigraine efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Isometheptene Mucate in Neuropharmacology Studies

Abstract & Introduction

Isometheptene mucate (C

In modern neuropharmacology, isometheptene serves as a critical probe for studying non-serotonergic vasoconstriction pathways in cranial hemodynamics. This guide details the protocols for solubilization, in vitro vascular reactivity assays, and in vivo migraine models to validate its efficacy and mechanism.

Pharmacological Mechanism[1][2][3][4][5]

Isometheptene's efficacy stems from its ability to restore vascular tone in dilated cranial arterioles without the potent systemic vasoconstriction often associated with pure

Signaling Pathway

The compound operates through two distinct nodes:

-

Presynaptic Tyramine-like Effect: It enters the sympathetic nerve terminal, displacing norepinephrine (NE) from storage vesicles into the synaptic cleft.

-

Postsynaptic Receptor Activation: The released NE, along with isometheptene itself, activates

-adrenergic and Imidazoline (I

Figure 1: Dual-mechanism signaling pathway of Isometheptene Mucate involving indirect NE release and direct receptor modulation.

Experimental Protocols

Preparation of Stock Solutions

Isometheptene is supplied as the mucate salt (2:1 ratio of base to mucic acid), which confers water solubility.

Reagents:

-

Isometheptene Mucate (CAS: 7663-98-1)

-

Vehicle: 0.9% Saline (for in vivo) or Distilled Deionized Water (ddH

O) (for in vitro) -

Filter: 0.22 µm PES syringe filter

Protocol:

-

Calculation: The molecular weight of Isometheptene Mucate is 492.65 g/mol (comprising two isometheptene molecules and one mucic acid). Ensure dose calculations account for the salt form.

-

Solubilization: Dissolve 100 mg of Isometheptene Mucate in 10 mL of 0.9% sterile saline to create a 10 mg/mL stock . Vortex for 1-2 minutes until clear.

-

Sterilization: Pass the solution through a 0.22 µm PES filter.

-

Storage: Aliquot into light-protective amber vials. Store at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

In Vitro: Isolated Cranial Artery Myography

This assay quantifies the direct vasoconstrictive potency of isometheptene on cerebral vasculature, isolating it from systemic blood pressure effects.

Target Tissue: Porcine or Rat Basilar Artery.

Workflow:

-

Dissection: Rapidly harvest the brain and isolate the basilar artery in cold (

C) Krebs-Henseleit buffer (pH 7.4). -

Mounting: Cut artery into 2-mm ring segments. Mount on stainless steel wires in a 10 mL organ bath containing Krebs buffer bubbled with 95% O

/5% CO -

Equilibration: Apply a resting tension of 1.0 g (porcine) or 0.5 g (rat). Equilibrate for 60 minutes, washing every 15 minutes.

-

Viability Check: Challenge with 60 mM KCl to verify contractile viability. Wash until baseline is restored.

-

Dose-Response: Add Isometheptene Mucate cumulatively (

M to -

Analysis: Measure isometric tension (grams). Plot Log[Concentration] vs. % Max KCl Contraction.

In Vivo: Nitroglycerin (NTG)-Induced Migraine Model

This model mimics the vasodilation and sensory hypersensitivity of a migraine attack. Isometheptene is tested for its ability to reverse these phenotypes.

Subject: Male Sprague-Dawley Rats (250–300 g).

Dosing Strategy:

-

Induction: Nitroglycerin (NTG), 10 mg/kg, IP.

-

Treatment: Isometheptene Mucate, 3–10 mg/kg, IP (administered 30 mins post-NTG).

-

Control: Saline vehicle.

Experimental Workflow:

Figure 2: Experimental timeline for the NTG-induced rat migraine model.

Data Readouts:

-

Mechanical Allodynia: Apply Von Frey filaments to the periorbital region. A decrease in withdrawal threshold indicates migraine-like pain. Isometheptene should increase this threshold (analgesia).

-

Cranial Blood Flow (Optional): Use Laser Doppler Flowmetry (LDF) on the dural surface. NTG causes a spike in flux; Isometheptene should reduce flux towards baseline.

Data Presentation & Analysis

When reporting results, organize data to highlight the shift in vascular tone or pain thresholds.

Table 1: Expected Hemodynamic Parameters in Rat Model

| Parameter | Baseline | NTG (10 mg/kg) | NTG + Isometheptene (10 mg/kg) | Interpretation |

| Dural Blood Flow (% Baseline) | 100% | ~140-160% | ~110-120% | Reversal of vasodilation |

| Periorbital Withdrawal (g) | 8.0 ± 0.5 | 2.5 ± 0.3 | 6.0 ± 0.4 | Anti-allodynic effect |

| Mean Arterial Pressure (mmHg) | 95 ± 5 | 85 ± 5 | 100 ± 8 | Mild transient pressor effect |

Statistical Analysis:

-

In Vitro: Non-linear regression (4-parameter logistic equation) to determine pEC

and E -

In Vivo: Two-way ANOVA followed by Bonferroni’s post-hoc test (Time x Treatment).

Safety & Handling

-

Hazard: Isometheptene is a sympathomimetic.[1][2][3] High doses can cause hypertension and tachycardia.

-

Handling: Wear standard PPE (gloves, lab coat, safety glasses).

-

Disposal: Dispose of as hazardous pharmaceutical waste.

-

Regulatory: Check local regulations; while not a controlled substance in many jurisdictions, it is a WADA-prohibited stimulant in sports.

References

-

PubChem. (n.d.). Isometheptene | C9H19N | CID 22297. National Center for Biotechnology Information. Retrieved October 24, 2023, from [Link]

-

RxList. (n.d.). Midrin (Acetaminophen, Isometheptene and Dichloralphenazone): Side Effects, Uses, Dosage. Retrieved October 24, 2023, from [Link]

-

Bousquet, P., et al. (2020). Imidazoline binding sites on receptors and enzymes: Emerging targets for novel antidepressant drugs? PubMed Central. Retrieved October 24, 2023, from [Link]

-

Diamond, S., & Medina, J. L. (1975).[2] Isometheptene--a non-ergot drug in the treatment of migraine.[2] Headache, 15(3), 211–213.[2] Retrieved October 24, 2023, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Isometheptene Mucate Stability Testing and Degradation Products

Welcome to the technical support center for isometheptene mucate stability testing. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the unique challenges encountered during the stability assessment of this unsaturated aliphatic amine. As a sympathomimetic amine, isometheptene mucate's stability profile is critical to ensuring its therapeutic efficacy and safety, particularly in its common application for migraine and tension headache treatments.[1]

This guide moves beyond standard protocols to explain the "why" behind experimental choices, empowering you to design robust stability studies and confidently interpret your findings.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you may have before embarking on a stability study of isometheptene mucate.

Q1: What are the key chemical features of isometheptene mucate that influence its stability?

A1: Isometheptene is an unsaturated aliphatic amine.[2][3] Its stability is primarily influenced by two key structural features: the secondary amine group and the carbon-carbon double bond. The amine group is susceptible to oxidation, which can lead to the formation of N-oxides or other related impurities.[4][5] The double bond is a potential site for oxidation and addition reactions. Furthermore, as an amine, isometheptene is basic and can react with acidic excipients or degradants. The mucate salt form enhances its water solubility.[2][3]

Q2: What are the typical regulatory guidelines I should follow for isometheptene mucate stability testing?

A2: All stability testing should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines. The key documents to consult are:

-

ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[6]

-

ICH Q1B: Photostability Testing of New Drug Substances and Products.[7][8][9]

-

ICH Q2(R1): Validation of Analytical Procedures.

These guidelines provide a framework for the types of studies required (forced degradation, long-term, and accelerated stability), the storage conditions, and the data requirements for regulatory submissions.[6][10]

Q3: Is isometheptene mucate known to be particularly unstable under certain conditions?

A3: While specific public data on isometheptene mucate's degradation is limited, based on its chemical structure and general knowledge of similar compounds, it is likely to be most susceptible to oxidative and photolytic degradation.[11][12] As an aliphatic amine, the potential for oxidation is a primary concern. The presence of a double bond also introduces a site for potential photo-oxidation or other light-induced reactions. Hydrolytic degradation is less likely to be a major pathway for the isometheptene moiety itself, but the overall stability of a formulation can be affected by the hydrolysis of other components.

Q4: Are there any known degradation products of isometheptene mucate?

A4: There is a lack of specific, publicly available literature detailing the definitive degradation products of isometheptene mucate. However, based on the degradation pathways of other aliphatic amines, potential degradation products from oxidation could include N-oxides and nitroalkanes.[4][5] Degradation at the double bond could lead to various oxidation products, such as epoxides, diols, or cleavage products. It is crucial to perform thorough forced degradation studies coupled with mass spectrometry to identify and characterize any unknown peaks that arise.

Troubleshooting Guide for Isometheptene Mucate Stability Studies

This section provides practical advice for overcoming common challenges during the analytical phase of your stability studies.

Issue 1: Unexpected Peaks in the HPLC Chromatogram During a Forced Degradation Study

-

Scenario: You observe new, unexpected peaks in your HPLC chromatogram after subjecting isometheptene mucate to stress conditions.

-

Potential Causes & Solutions:

| Potential Cause | Explanation | Troubleshooting Steps |

| Degradation Products | The most likely cause is the formation of degradation products. | 1. Characterize the Peaks: Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the new peaks. This will provide the molecular weight of the potential degradants. 2. MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns. This data is invaluable for structural elucidation. 3. Literature Review: Search for known degradation pathways of similar aliphatic amines and sympathomimetic drugs.[4][5][11][12] 4. Isolate and Characterize: For significant degradants, consider preparative HPLC for isolation, followed by NMR for definitive structural confirmation. |

| Excipient Interactions | If studying a formulated product, the new peaks could be from interactions between isometheptene mucate and excipients. | 1. Blank Analysis: Run a placebo (formulation without the active pharmaceutical ingredient - API) under the same stress conditions to see if any peaks originate from the excipients alone. 2. API-Excipient Binary Mixtures: Prepare binary mixtures of isometheptene mucate with each excipient and subject them to stress conditions to pinpoint the interacting component. |

| Contamination | The peaks may arise from contamination of your sample, mobile phase, or HPLC system. | 1. System Blank: Inject a blank (mobile phase) to check for system contamination. 2. Re-prepare Solutions: Prepare fresh mobile phase and sample solutions using high-purity solvents and reagents. |

Issue 2: Poor Peak Shape (Tailing or Fronting) for Isometheptene Mucate

-

Scenario: The isometheptene mucate peak in your chromatogram exhibits significant tailing or fronting, affecting resolution and integration.

-

Potential Causes & Solutions:

| Potential Cause | Explanation | Troubleshooting Steps |